Fmoc-Lys(Dansyl)-OH

Description

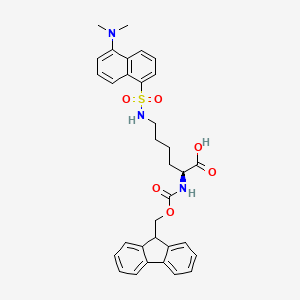

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBNIPMLSUPCFW-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679800 | |

| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118584-90-0 | |

| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Lys(Dansyl)-OH for Advanced Peptide Synthesis and Analysis

Abstract

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine, commonly known as Fmoc-Lys(Dansyl)-OH. This specialized amino acid derivative is a cornerstone in modern peptide chemistry, integrating the principles of solid-phase peptide synthesis (SPPS) with the analytical power of fluorescence. By covalently linking a dansyl chloride fluorophore to the ε-amino group of the lysine side chain, this reagent enables the direct, in-sequence incorporation of a fluorescent probe. This guide will detail its physicochemical properties, explore its critical role in creating fluorescently labeled peptides for research and diagnostic applications, provide validated experimental protocols for its use, and discuss its application in advanced biochemical assays such as Förster Resonance Energy Transfer (FRET).

Introduction: The Tri-Functional Power of this compound

This compound is a meticulously designed molecule that serves three distinct but synergistic functions in peptide science. Understanding this trifunctional nature is key to appreciating its versatility and power.

-

The Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the α-amino position. Its primary role is to prevent unwanted polymerization during the coupling of the next amino acid in the sequence.[1][2] The mild cleavage conditions required for its removal (typically a piperidine solution) make the Fmoc strategy highly compatible with a wide range of sensitive functional groups that may be present in a peptide sequence, a significant advantage over harsher, acid-labile strategies like Boc-SPPS.[3]

-

The Lysine Core: As a derivative of the essential amino acid L-lysine, it provides the fundamental backbone structure for incorporation into a growing polypeptide chain. The lysine side chain offers a primary amine (the ε-amino group), which serves as the ideal attachment point for functional moieties without interfering with the peptide backbone formation.

-

The Dansyl Group (Side-Chain Reporter): The 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group is a classic and highly robust fluorophore attached to the lysine side-chain.[1] This moiety is the "business end" of the molecule for analytical purposes. Its fluorescence is environmentally sensitive, making it a valuable probe for studying peptide conformation, binding events, and enzymatic activity.[1][4] The direct incorporation of the dansyl group during synthesis circumvents the need for post-synthetic labeling, which can be inefficient and lead to non-specific modifications.[5][6]

This intelligent design allows researchers to synthesize peptides with a precisely positioned fluorescent label, opening the door to a vast array of sophisticated biochemical and cellular assays.[1][5]

Physicochemical and Spectral Properties

A thorough understanding of the molecule's fundamental properties is critical for its effective use, from calculating molar quantities for synthesis to designing fluorescence-based experiments.

| Property | Value | Source(s) |

| CAS Number | 118584-90-0 | [1][7][8][9] |

| Molecular Formula | C₃₃H₃₅N₃O₆S | [1][7][8] |

| Molecular Weight | 601.7 g/mol | [1][7][8] |

| IUPAC Name | (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | [1] |

| Appearance | Typically a yellow to orange powder | [10] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | [11] |

| Excitation Wavelength (λex) | ~335 nm | [1] |

| Emission Wavelength (λem) | ~515 nm | [1] |

| Storage Temperature | 2-8°C, protect from light and moisture | [12] |

Core Applications & Methodologies

Direct Incorporation in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a building block in automated or manual Fmoc-SPPS.[1][13] This allows for the creation of peptides with a fluorescent tag at a predetermined position within the sequence.

Workflow for Incorporating this compound in SPPS

Caption: Workflow for SPPS incorporating a fluorescent label.

Detailed Protocol: Manual Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin. Adjust volumes accordingly for different scales.

-

Resin Preparation: Swell the peptide-resin (on which the sequence up to the insertion point has been synthesized) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to ensure complete removal of piperidine.

-

Causality Insight: Piperidine is a secondary amine that acts as a base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free amine. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reagents.

-

-

Activation of this compound: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) and allow the solution to pre-activate for 2-5 minutes. The solution should turn yellow.

-

Causality Insight: HBTU/HOBt is a highly efficient coupling system. HOBt first forms an active ester with the carboxylic acid of the amino acid. HBTU accelerates this reaction and stabilizes the active ester, minimizing side reactions like racemization. DIEA is a non-nucleophilic base required to activate the system.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Expertise Note: The bulky dansyl group can cause steric hindrance. A longer coupling time and/or a double coupling (repeating steps 3 and 4) may be necessary to ensure the reaction goes to completion.

-

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates successful coupling. If the test is positive (beads turn blue), repeat the coupling step.[14]

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Purification

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support and the side-chain protecting groups must be removed.

-

Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[3] Add the cocktail to the resin (approx. 10 mL per gram of resin) and shake at room temperature for 2-3 hours.

-

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution in a chemical fume hood.[14]

-

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Purification: Pellet the peptide by centrifugation, decant the ether, and dry the crude product. The dansyl-labeled peptide can be readily visualized as a fluorescent band during purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The dansyl group's fluorescence allows for sensitive detection using a fluorescence detector set to the appropriate wavelengths (e.g., Ex: 335 nm, Em: 515 nm).[1]

Application in FRET-Based Assays

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (1-10 nm), making it ideal for studying molecular interactions.[15][16] In a FRET assay, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a quencher).[16]

This compound is an excellent building block for creating FRET peptide substrates. The dansyl group can serve as the FRET donor. It is commonly paired with an acceptor/quencher like Dabcyl.[10][17]

Example: A Protease Activity Assay

A peptide can be synthesized containing both a dansyl group and a quencher (e.g., Dabcyl), separated by a specific protease cleavage sequence.

Caption: Principle of a FRET-based protease assay.

-

Initial State: In the intact peptide, the dansyl donor and Dabcyl quencher are in close proximity. When the dansyl group is excited at ~335 nm, the energy is efficiently transferred to the Dabcyl group and dissipated as heat. The result is low to no fluorescence emission.

-

Enzymatic Cleavage: Upon addition of a specific protease, the enzyme cleaves the peptide bond within the recognition sequence.

-

Final State: The dansyl and Dabcyl moieties diffuse apart. Now, when the dansyl group is excited, it can no longer transfer energy to the quencher and instead emits its characteristic fluorescence at ~515 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[4][18]

Handling, Storage, and Safety

-

Storage: this compound should be stored in a cool (2-8°C), dry place, tightly sealed to prevent moisture absorption. It should be protected from direct light to prevent photobleaching of the dansyl fluorophore.

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the powder in a well-ventilated area or fume hood to avoid inhalation.

-

Safety: While not acutely toxic, avoid contact with skin and eyes. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and disposal information.

Conclusion

This compound is more than just a protected amino acid; it is an enabling tool for sophisticated biochemical inquiry. Its seamless integration into the robust and versatile Fmoc-SPPS workflow provides a direct and reliable method for producing peptides with a built-in fluorescent reporter. From tracking peptide localization and quantifying enzymatic reactions to elucidating protein-protein interactions, the applications are vast and impactful. This guide has provided the core properties, validated protocols, and theoretical underpinnings necessary for researchers, scientists, and drug development professionals to effectively leverage the unique capabilities of this compound in their work.

References

-

Title: Fmoc-solid phase peptide synthesis of fluorescently labeled peptides,... Source: ResearchGate URL: [Link]

-

Title: Innovations in Peptide Synthesis: The Role of this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer Source: PubMed URL: [Link]

-

Title: Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores Source: University of Barcelona Digital Repository URL: [Link]

-

Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: GenScript URL: [Link]

-

Title: A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Strategies for the Synthesis of Labeled Peptides Source: LifeTein URL: [Link]

-

Title: The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: A Guide to Fluorescent Protein FRET Pairs Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

- 1. Buy this compound | 118584-90-0 [smolecule.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. lifetein.com [lifetein.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. scbt.com [scbt.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc-Lys(Dabcyl)-OH Novabiochem 146998-27-8 [sigmaaldrich.com]

- 11. FMOC-Lys(Cy5)-OH | AAT Bioquest [aatbio.com]

- 12. Fmoc-Lys-OH 盐酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [amp.chemicalbook.com]

Spectral Properties of Dansyl-Lysine Derivatives: An In-depth Technical Guide

Introduction: The Enduring Utility of a Classic Fluorophore

For decades, the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) chromophore has been an indispensable tool in the life sciences. Its covalent attachment to primary and secondary amines, such as the ε-amino group of lysine residues, provides a robust and environmentally sensitive fluorescent probe for elucidating protein structure, dynamics, and interactions. Dansyl-lysine, in particular, serves as a powerful reporter group, its spectral properties exquisitely sensitive to the polarity of its local microenvironment. This sensitivity makes it an ideal probe for investigating ligand binding, conformational changes in proteins, and the hydrophobic characteristics of biological membranes.[1]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core spectral properties of dansyl-lysine derivatives. Moving beyond a simple recitation of facts, this guide delves into the photophysical principles governing the behavior of this fluorophore, offers field-proven experimental protocols for accurate and reproducible measurements, and provides insights into the interpretation of the resulting data.

The Photophysical Heart of Dansyl-Lysine: A Tale of Charge Transfer and Solvent Relaxation

The remarkable environmental sensitivity of the dansyl fluorophore is rooted in the nature of its excited state. Upon absorption of a photon, the dansyl moiety transitions from its ground state (S₀) to an excited singlet state (S₁). This excited state possesses a significant degree of planar intramolecular charge transfer (PICT) character.[2] In this PICT state, there is a substantial redistribution of electron density, with the dimethylamino group acting as an electron donor and the naphthalene sulfonyl group as an electron acceptor. This creates a much larger dipole moment in the excited state compared to the ground state.

This change in dipole moment is the key to the solvatochromic properties of dansyl-lysine. In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize the large dipole moment of the excited state. This process, known as solvent relaxation , lowers the energy of the excited state before fluorescence emission occurs.[3][4] The more polar the solvent, the greater the stabilization and the larger the energy gap between the excited and ground states is reduced, resulting in a lower energy (red-shifted) emission.

Conversely, in a non-polar environment, there is minimal solvent reorganization, and the emission occurs from a higher energy state, leading to a blue-shifted spectrum. This phenomenon is also accompanied by a significant increase in fluorescence quantum yield in non-polar environments, as non-radiative decay pathways are less favored. The fluorescence intensity of dansyl-lysine, for instance, is enhanced at least 50-fold when it partitions from an aqueous environment into a phosphatidylcholine membrane.[5][6]

The following Jablonski diagram illustrates the photophysical processes for a solvatochromic fluorophore like dansyl-lysine, highlighting the role of solvent relaxation.

Caption: Jablonski diagram illustrating the photophysical processes for dansyl-lysine.

Quantitative Spectral Properties: The Influence of the Microenvironment

The changes in the fluorescence emission spectrum of dansyl derivatives provide quantitative information about the polarity of their surroundings. The table below presents the spectral properties of dansyl glycine, a close analog of dansyl-lysine, in solvents of varying polarity. This data is illustrative of the general behavior expected for dansyl-lysine derivatives, where the photophysics are dominated by the dansyl chromophore.

| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Dioxane | 2.2 | ~338 | ~480 | 0.66[7] |

| Chloroform | 4.8 | ~340 | ~500 | 0.54 |

| Ethyl Acetate | 6.0 | ~335 | ~505 | 0.45 |

| Acetone | 20.7 | ~335 | ~520 | 0.32 |

| Ethanol | 24.6 | ~335 | ~530 | 0.23 |

| Acetonitrile | 37.5 | ~335 | ~535 | 0.21 |

| Water | 80.1 | ~340 | ~560 | 0.07[7] |

Data for dansyl glycine, compiled from various sources and representative of dansyl amino acid behavior.

As evident from the table, there is a significant red-shift in the emission maximum and a dramatic decrease in the fluorescence quantum yield as the solvent polarity increases. This predictable relationship allows for the empirical calibration of fluorescence emission maxima to a solvent polarity scale, enabling the determination of the effective dielectric constant of an unknown environment, such as a protein binding pocket.

The following diagram illustrates the effect of solvent polarity on the emission spectrum of a dansyl derivative.

Caption: The influence of solvent polarity on the fluorescence emission of dansyl derivatives.

Experimental Protocols for Accurate Spectral Characterization

The acquisition of high-quality, reproducible fluorescence data is paramount. The following protocols are designed to be self-validating, incorporating steps to minimize common artifacts and ensure data integrity.

Protocol: Measurement of Fluorescence Emission Spectra

This protocol outlines the steps for obtaining accurate emission spectra of dansyl-lysine derivatives.

Materials:

-

Calibrated spectrofluorometer with a xenon lamp source and photomultiplier tube (PMT) detector.

-

Quartz cuvettes (1 cm path length).

-

Dansyl-lysine stock solution (e.g., 1 mM in a suitable organic solvent like ethanol).

-

A series of solvents of varying polarity (e.g., dioxane, ethanol, water).

-

Volumetric flasks and pipettes.

Procedure:

-

Instrument Warm-up and Calibration: Allow the spectrofluorometer lamp and electronics to warm up for at least 30 minutes to ensure stable output. Perform instrument calibration checks as per the manufacturer's guidelines.

-

Sample Preparation:

-

Prepare a series of dilute dansyl-lysine solutions in the desired solvents.

-

Crucially, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid the inner filter effect. [7] This can be verified using a UV-Vis spectrophotometer.

-

-

Spectral Acquisition:

-

Set the excitation wavelength. For dansyl derivatives, this is typically in the range of 335-340 nm.[8]

-

Set the emission scan range (e.g., 400-650 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better resolution but lower signal-to-noise.

-

Acquire the fluorescence emission spectrum of a solvent blank for each solvent used.

-

Acquire the fluorescence emission spectrum of each dansyl-lysine sample.

-

-

Data Processing:

-

Subtract the corresponding solvent blank spectrum from each sample spectrum to remove Raman scattering and other background signals.

-

If necessary, correct the spectra for the wavelength-dependent response of the instrument using correction files provided by the manufacturer or determined using standard lamps.

-

Normalize the spectra to the peak intensity for comparison of emission maxima.

-

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

The relative quantum yield is determined by comparing the fluorescence of the dansyl-lysine sample to that of a well-characterized fluorescence standard.

Materials:

-

Fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

Procedure:

-

Prepare a series of dilutions of both the dansyl-lysine sample and the fluorescence standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be below 0.1.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of the dansyl-lysine sample using the following equation:

ΦF (sample) = ΦF (standard) × (slopesample / slopestandard) × (η²sample / η²standard)

where ΦF is the fluorescence quantum yield, slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

The following diagram outlines the workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Trustworthiness in Measurement: Mitigating the Inner Filter Effect

A critical aspect of ensuring the trustworthiness of fluorescence data is the mitigation of the inner filter effect (IFE) . IFE arises when the sample absorbs a significant fraction of the excitation light (primary IFE) or re-absorbs the emitted fluorescence (secondary IFE). This leads to a non-linear relationship between fluorescence intensity and concentration, and can distort the shape of the emission spectrum.

The primary method to avoid IFE is to work with dilute solutions, ensuring the absorbance at the excitation and across the emission range is low (typically < 0.1). [7] For experiments where higher concentrations are unavoidable, such as in some protein-ligand binding studies, correction factors can be applied:

Fcorrected = Fobserved × 10(Aex + Aem)/2

where Fcorrected and Fobserved are the corrected and observed fluorescence intensities, and Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively. However, it is always preferable to minimize IFE through dilution wherever possible.

Applications in Research and Drug Development

The environmentally sensitive spectral properties of dansyl-lysine derivatives make them invaluable in a range of applications:

-

Probing Protein Conformation and Dynamics: Covalently attaching dansyl-lysine to a specific site on a protein allows for the monitoring of conformational changes that alter the polarity of the probe's microenvironment.

-

Characterizing Protein-Ligand Interactions: The binding of a ligand to a protein can displace water molecules from a binding site, leading to a decrease in polarity. A dansyl-lysine probe in or near the binding site will report this change through an increase in fluorescence intensity and a blue-shift in its emission spectrum.

-

Investigating Membrane Properties: The partitioning of dansyl-lysine into lipid membranes provides information on membrane fluidity and the presence of different lipid domains.[5][6]

-

High-Throughput Screening: The fluorescence turn-on response of dansyl-lysine upon binding to a target can be adapted for high-throughput screening assays in drug discovery.

Conclusion: A Versatile and Powerful Spectroscopic Tool

Dansyl-lysine and its derivatives continue to be powerful tools for researchers in the life sciences. A thorough understanding of their photophysical properties, particularly the interplay between the intramolecular charge transfer excited state and the local environment, is crucial for the robust design and interpretation of experiments. By adhering to rigorous, self-validating experimental protocols, researchers can harness the full potential of this classic fluorophore to gain deep insights into complex biological systems.

References

-

Gale, P. A., & Sessler, J. L. (2021). Dansyl Emits from a PICT Excited State. The Journal of Physical Chemistry A, 125(5), 1229–1233. [Link]

-

Wagner, B. D., et al. (2018). The polarity sensitivity factor of some fluorescent probe molecules used for studying supramolecular systems and other heterogeneous environments. Journal of Molecular Liquids, 265, 644-650. [Link]

-

Oregon Medical Laser Center. (n.d.). Dansyl glycine. OMLC. [Link]

-

Humphries, G. M., & Lovejoy, J. P. (1983). Dansyl lysine: a structure-selective fluorescent membrane stain?. Biophysical journal, 42(3), 307–310. [Link]

-

Humphries, G. M., & Lovejoy, J. P. (1984). Dansyl lysine: a structure-selective fluorescent membrane stain?. PubMed. [Link]

-

Harvard University. (1985). FLUORESCENCE PROPERTIES OF DNSYL GROUPS COVALENTLY inl I BONDED TO THE SURFACE. Defense Technical Information Center. [Link]

-

Rietveld, A., & van den Bergh, H. (1993). Correction of Fluorescence Spectra. Scilit. [Link]

-

Irimie, F. D., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2359. [Link]

-

Nakatsuji, S., et al. (1998). Methylated Nepsilon-dansyl-L-lysine as a fluorogenic reagent for the chiral separation of carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 211-8. [Link]

-

ResearchGate. (n.d.). Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. [Link]

-

Gotor, R., et al. (2021). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Applied Spectroscopy Reviews, 57(8), 665-683. [Link]

-

Revue Roumaine de Chimie. (2012). EVIDENCE FOR A FLUORESCENCE ENHANCEMENT OF SOME DANSYL AND STILBENE DERIVATIVES USED AS OPTICAL CHEMOSENSORS. [Link]

-

Montaño-Priede, J. L., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 27(19), 6286. [Link]

-

ResearchGate. (n.d.). Schematics of solvent relaxation. [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]

Sources

- 1. Methylated Nepsilon-dansyl-L-lysine as a fluorogenic reagent for the chiral separation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence of dansyl amino acids in organic solvents and protein solutions | Semantic Scholar [semanticscholar.org]

- 3. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dansyl lysine: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dansyl glycine [omlc.org]

- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fmoc-Lys(Dansyl)-OH

This guide provides a comprehensive technical overview of the photophysical properties of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine (Fmoc-Lys(Dansyl)-OH), a versatile fluorescent amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its fluorescence, offers detailed experimental protocols for accurate spectral measurements, and explores its application in advanced biochemical assays.

Introduction: The Significance of a Dual-Functionalized Amino Acid

This compound is a cornerstone reagent in modern peptide chemistry and biochemical analysis. Its unique structure incorporates two critical moieties: the fluorenylmethyloxycarbonyl (Fmoc) group and the dansyl group. The Fmoc group serves as a base-labile protecting group for the α-amino group of lysine, making it an ideal building block for solid-phase peptide synthesis (SPPS)[1]. This allows for the precise incorporation of a fluorescent reporter at a specific position within a peptide sequence.

The true analytical power of this compound, however, lies in the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group attached to the ε-amino group of the lysine side chain[1]. The dansyl moiety is a highly environment-sensitive fluorophore, meaning its fluorescence properties are exquisitely dependent on the polarity of its local microenvironment[2]. This sensitivity makes this compound an invaluable tool for probing molecular interactions, conformational changes in proteins and peptides, and for developing sensitive diagnostic assays[3].

Unveiling the Photophysical Behavior of the Dansyl Fluorophore

The fluorescence of the dansyl group is governed by the principles of electronic excitation and subsequent emission of a photon. This process can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Figure 1: Simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence.

Upon absorption of a photon of appropriate energy (typically in the UV range), the dansyl group is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Following a rapid, non-radiative process of vibrational relaxation to the lowest vibrational level of S₁, the molecule can return to the ground state by emitting a photon. This emitted light is the observed fluorescence.

The Critical Influence of the Microenvironment

The fluorescence of the dansyl group is profoundly influenced by the polarity of its surrounding environment, a phenomenon known as solvatochromism[2]. This sensitivity arises from the significant charge-transfer character of its excited state[2].

-

In non-polar, hydrophobic environments: The fluorescence emission is shifted to shorter wavelengths (a "blue shift"), and the fluorescence quantum yield is high[2]. This is because non-polar solvents do not stabilize the charge-separated excited state, leading to a larger energy gap for fluorescence emission[2].

-

In polar, protic environments (like water): The fluorescence emission is shifted to longer wavelengths (a "red shift"), and the fluorescence quantum yield is significantly lower[2]. Polar solvents stabilize the excited state, reducing the energy of the emitted photon. Furthermore, polar protic solvents can quench fluorescence through hydrogen bonding and other non-radiative decay pathways[2].

This pronounced solvatochromism is a key feature exploited in many of its applications. For instance, when a dansyl-labeled peptide binds to a hydrophobic pocket on a target protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed[2].

The following table summarizes the typical excitation and emission maxima of a dansyl derivative (Dansyl glycine) in solvents of varying polarity, illustrating the solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |

| Dioxane | 2.2 | ~330 | ~490 | ~160 | 0.66[4][5] |

| Chloroform | 4.8 | ~340 | ~500 | ~160 | - |

| Ethyl Acetate | 6.0 | ~335 | ~505 | ~170 | - |

| Ethanol | 24.6 | ~340 | ~530 | ~190 | - |

| Acetonitrile | 37.5 | ~330 | ~520 | ~190 | - |

| Water | 80.1 | ~335 | ~560-580 | ~225-245 | 0.065-0.07[4][5] |

Note: The exact values for this compound may vary slightly, but the trend of red-shifting emission and decreasing quantum yield with increasing solvent polarity is consistent for dansyl derivatives.

pH Sensitivity

The fluorescence of dansyl derivatives can also be sensitive to the pH of the medium. The dimethylamino group of the dansyl moiety can be protonated at acidic pH (typically below pH 4-6)[6][7][8]. This protonation can lead to a significant decrease in fluorescence intensity or even complete quenching[7][8]. Conversely, at very high pH (above 11), deprotonation of the sulfonamide group can occur, leading to a blue-shift in the emission spectrum[7]. Therefore, maintaining a stable and appropriate pH is crucial for reproducible fluorescence measurements.

Experimental Protocols for Accurate Spectral Characterization

To obtain reliable and reproducible excitation and emission spectra of this compound, a systematic experimental approach is essential.

Figure 2: A generalized workflow for the spectrofluorometric analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a solvent appropriate for your application. For fundamental characterization, spectroscopic grade solvents are recommended. If studying interactions with biomolecules, use a buffered aqueous solution (e.g., PBS, Tris) at a controlled pH, typically between 7 and 8, to avoid pH-induced fluorescence changes.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMF or DMSO, as it may have limited solubility in aqueous buffers.

-

Working Solution: Dilute the stock solution into the final buffer or solvent to the desired concentration. It is crucial to ensure that the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid the inner-filter effect, where the sample itself absorbs a significant fraction of the excitation or emission light, leading to non-linear fluorescence intensity[4].

Spectrofluorometer Settings

-

Excitation Wavelength (λ_ex): To measure the emission spectrum, set the excitation wavelength to the absorption maximum of the dansyl group, typically around 335-340 nm[1][9].

-

Emission Scan Range: Scan the emission wavelengths from approximately 400 nm to 700 nm to capture the entire fluorescence profile.

-

Emission Wavelength (λ_em): To measure the excitation spectrum, set the emission wavelength to the fluorescence maximum (e.g., ~520 nm in a moderately polar environment).

-

Excitation Scan Range: Scan the excitation wavelengths from approximately 250 nm to 450 nm.

-

Slit Widths: Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution. Narrower slits provide better resolution but lower signal, while wider slits increase the signal but can broaden the spectral features. A good starting point is 5 nm for both excitation and emission.

-

Integration Time and Scan Speed: Adjust the integration time and scan speed to achieve a good signal-to-noise ratio without causing significant photobleaching.

Data Acquisition and Analysis

-

Blank Subtraction: Always measure the spectrum of a solvent blank (the solvent or buffer without the fluorophore) and subtract it from the sample spectrum to remove background signals, including Raman scattering from the solvent.

-

Spectral Correction: For accurate determination of quantum yields and for comparing spectra across different instruments, it is essential to correct the raw data for the wavelength-dependent response of the spectrofluorometer's excitation source and detector.

-

Peak Maxima: Identify the wavelengths of maximum excitation and emission intensity.

-

Quantum Yield Calculation: The fluorescence quantum yield (Φ_f) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield, measured under identical experimental conditions[2].

Advanced Applications and Considerations

The unique photophysical properties of this compound make it a powerful tool for a variety of advanced applications.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm)[10][11]. The dansyl group can act as an excellent FRET acceptor for a donor fluorophore with an emission spectrum that overlaps with the dansyl absorption spectrum[8][12].

A commonly used FRET pair is Tryptophan (donor) and Dansyl (acceptor) [1][12]. Tryptophan, an intrinsic fluorophore in many proteins, has an emission maximum around 348 nm, which overlaps well with the absorption of the dansyl group. The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the tryptophan-dansyl pair is approximately 21-24 Å[1][12]. This makes it an ideal "spectroscopic ruler" for studying:

-

Protein and peptide folding[1]

-

Ligand binding

-

Enzyme kinetics

To perform a FRET experiment, a peptide or protein is labeled with both the donor (e.g., containing a tryptophan residue) and the acceptor (this compound). Upon excitation of the donor, a decrease in the donor's fluorescence and the appearance of sensitized emission from the acceptor indicates that FRET is occurring, and thus the donor and acceptor are in close proximity.

Potential Artifacts and Troubleshooting

-

Photobleaching: The irreversible destruction of the fluorophore upon prolonged exposure to excitation light can lead to a decrease in fluorescence signal over time. To minimize photobleaching, use the lowest necessary excitation intensity and exposure time[6].

-

Inner-Filter Effect: As mentioned earlier, at high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. Always work with dilute solutions (absorbance < 0.1)[4].

-

Quenching: The fluorescence of the dansyl group can be quenched by various substances, including heavy atoms (e.g., iodide), oxygen, and certain amino acid residues. It is important to be aware of potential quenchers in your sample.

-

Background Fluorescence: Impurities in solvents or buffers, or autofluorescence from biological samples, can contribute to the background signal. Using high-purity reagents and performing proper blank subtraction is crucial[6].

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and drug discovery. Its utility stems from the combination of the Fmoc protecting group, which allows for its site-specific incorporation into peptides, and the environmentally sensitive dansyl fluorophore. A thorough understanding of its photophysical properties, particularly its sensitivity to solvent polarity and pH, is paramount for designing robust experiments and accurately interpreting the resulting data. By following the detailed protocols and being mindful of potential artifacts, researchers can effectively harness the capabilities of this fluorescent amino acid to gain valuable insights into a wide range of biological processes.

References

- Smolecule. (2023, August 15). Buy this compound | 118584-90-0.

- Benchchem. (n.d.). The Influence of the Microenvironment on Dansyl Chloride Fluorescence: An In-depth Technical Guide.

- MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.

- ResearchGate. (n.d.).

- PubMed. (2021, October 27).

- MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- Semantic Scholar. (n.d.). Fluorescence of dansyl amino acids in organic solvents and protein solutions.

- PubMed. (2016, September). An easily Prepared Fluorescent pH Probe Based on Dansyl.

- ResearchGate. (n.d.). Steady-state fluorescence spectra for dansyl-labeled glass fibers under the effects of some solvents.

- OMLC. (n.d.). Dansyl glycine.

- Sigma-Aldrich. (2007, September 14). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism.

- Benchchem. (n.d.). Application Notes: Fluorescence Spectroscopy Using Dansylaziridine.

- Wikipedia. (n.d.). Dansyl chloride.

- SciSpace. (2012). Application of dansyl acid serving as pH fluorescent probe.

- Baker Lab. (n.d.).

- Springer Nature Experiments. (n.d.). Fluorescence Spectroscopy of Peptides.

- RSC Publishing. (2017, April 12). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism.

- PMC - NIH. (2020, May 18). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.

- OMLC. (n.d.). Dansyl glycine.

- A

- FRET: Fluorescence Resonance Energy Transfer. (n.d.).

- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.

- Santa Cruz Biotechnology. (n.d.). Fmoc-L-Lys(Dansyl)-OH | CAS 118584-90-0.

- CMB-UNITO. (n.d.). Fluorescence Spectroscopy in Peptide and Protein Analysis.

- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.

- AAT Bioquest. (n.d.). Fluorescence Resonance Energy Transfer.

- The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC - NIH. (n.d.).

- Sigma-Aldrich. (n.d.). Fmoc-Lys-OH = 98.0 HPLC 139262-23-0.

- Advanced ChemTech. (n.d.). This compound.

- Aapptec Peptides. (2013, March 29). Synthesis and Use of Fmoc-Lys(5-Fam)-OH.

- Chem-Impex. (n.d.). Nα-Fmoc-Nε-dansyl-L-lysine.

- CPC Scientific. (n.d.).

- ChemicalBook. (n.d.). FMOC-L-LYS(DANSYL)-OH | 118584-90-0.

- ResearchGate. (n.d.). The fluorescence spectrum of dansyl lysine in water (H2O, red) and in ethanol (EtOH, blue). [Colour online.].

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids.

- PubMed - NIH. (n.d.). The synthesis and application of Fmoc-Lys(5-Fam) building blocks.

- ChemicalBook. (n.d.). FMOC-L-LYS(DANSYL)-OH CAS#: 118584-90-0.

- ChemicalBook. (n.d.). FMOC-L-LYS(DANSYL)-OH | 118584-90-0.

- ChemPep. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc-Lys(Fmoc)

- Chem-Impex. (n.d.). Fmoc-Lys-OHHCl.

- Sigma-Aldrich. (n.d.). Fmoc-Lys(Fmoc)-OH = 98.0 HPLC 78081-87-5.

Sources

- 1. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dansyl glycine [omlc.org]

- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. science.umd.edu [science.umd.edu]

- 11. cpcscientific.com [cpcscientific.com]

- 12. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Quantum Yield of Dansyl Fluorophore in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dansyl Fluorophore as a Versatile Tool in Peptide Analysis

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a cornerstone fluorophore in the study of peptides and proteins.[1][2] Its utility is rooted in the remarkable sensitivity of its fluorescence properties to the local microenvironment.[1][3] When covalently attached to a peptide, typically through reaction of dansyl chloride with primary amino groups like the N-terminus or the side chain of lysine, the resulting fluorescent adduct serves as a powerful probe for investigating peptide structure, dynamics, and interactions.[2][4][5] This guide provides a comprehensive exploration of a critical parameter governing its fluorescence: the quantum yield.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] For dansyl-labeled peptides, the quantum yield is not an intrinsic constant but is profoundly influenced by the fluorophore's immediate surroundings.[1][7] This environmental sensitivity is the very characteristic that makes the dansyl fluorophore so valuable for probing molecular landscapes.[1][8]

This technical guide will delve into the photophysical principles governing the quantum yield of dansyl fluorophores in peptides, detail the factors that modulate this parameter, provide robust protocols for its measurement, and offer insights into the interpretation of quantum yield data in the context of peptide research and drug development.

Section 1: The Photophysical Basis of Dansyl Fluorophore's Environmental Sensitivity

The environmental sensitivity of the dansyl fluorophore's quantum yield originates from its unique electronic structure. The dansyl group consists of a naphthalene ring system substituted with a dimethylamino group (an electron donor) and a sulfonyl group (an electron acceptor).[9] This arrangement gives rise to a significant dipole moment that changes upon excitation.

Upon absorption of a photon, typically in the UV range around 335-350 nm, the dansyl fluorophore is promoted to an excited electronic state.[1][10][11] This excited state has a more pronounced charge-transfer character than the ground state. The efficiency with which the excited molecule returns to the ground state via the emission of a fluorescent photon is highly dependent on the polarity of its environment.[1][12] This phenomenon, known as solvatochromism, is a key characteristic of dansyl fluorophores.[1][13][14][15]

In non-polar, hydrophobic environments, such as the interior of a folded protein or a lipid membrane, the non-radiative decay pathways are less favored, leading to a higher fluorescence quantum yield and a blue-shift in the emission maximum.[1] Conversely, in polar, protic solvents like water, the excited state is stabilized by solvent relaxation, which promotes non-radiative decay pathways and results in a lower quantum yield and a red-shift of the emission maximum.[1][12]

Section 2: Key Factors Influencing the Quantum Yield of Dansyl-Peptide Conjugates

The quantum yield of a dansyl fluorophore attached to a peptide is a multifactorial property. Understanding these factors is crucial for designing experiments and interpreting results accurately.

Local Environment and Peptide Conformation

The immediate microenvironment surrounding the dansyl group is the most significant determinant of its quantum yield. When a dansyl-labeled peptide folds into a specific conformation, the fluorophore may become buried in a hydrophobic pocket, shielded from the aqueous solvent. This sequestration into a non-polar environment leads to a significant enhancement of its fluorescence quantum yield.[1] Changes in peptide conformation, induced by ligand binding, temperature, or mutations, can alter the exposure of the dansyl group to the solvent, resulting in measurable changes in quantum yield.

Solvent Polarity

As a direct consequence of its solvatochromic nature, the polarity of the bulk solvent plays a major role in the quantum yield of dansyl-labeled peptides, especially when the fluorophore is solvent-exposed. The quantum yield of dansyl derivatives is generally higher in non-polar solvents and decreases with increasing solvent polarity. For example, the quantum yield of dansyl glycine is reported to be 0.66 in dioxane and as low as 0.065-0.07 in water.[16]

Temperature

Temperature can influence the quantum yield through several mechanisms. Increased temperature generally leads to a decrease in quantum yield due to an increase in the rate of non-radiative decay processes.[17] Additionally, temperature can induce conformational changes in the peptide, which in turn affects the local environment of the dansyl probe.

Quenching Effects

Fluorescence quenching is a process that decreases the fluorescence intensity and, consequently, the quantum yield. Quenching can occur through various mechanisms, including:

-

Collisional Quenching: Occurs when the excited fluorophore encounters a quencher molecule in solution. Common quenchers include molecular oxygen, iodide ions, and certain heavy metal ions.[18][19]

-

Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and a quencher.

-

Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore (like tryptophan in a peptide) to a suitable acceptor molecule (like the dansyl group).[2][20] The efficiency of FRET depends on the distance and orientation between the donor and acceptor.

-

Photoinduced Electron Transfer (PET): Electron transfer can occur between the excited fluorophore and a nearby electron donor or acceptor, leading to quenching.[21][22]

The presence of specific amino acid residues in the peptide sequence can also lead to quenching. For instance, tryptophan can act as a FRET donor to a nearby dansyl group, and certain amino acid side chains can participate in PET.[20]

Section 3: Methodologies for Determining Quantum Yield

The fluorescence quantum yield of a dansyl-labeled peptide can be determined using either relative or absolute methods.[23]

Relative Quantum Yield Measurement

The comparative method is the most common approach for determining fluorescence quantum yields.[24] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields.[24]

Equation for Relative Quantum Yield Calculation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

Where:

-

ΦX and ΦST are the quantum yields of the sample and the standard, respectively.

-

IX and IST are the integrated fluorescence intensities of the sample and the standard.

-

AX and AST are the absorbances of the sample and the standard at the excitation wavelength.

-

nX and nST are the refractive indices of the sample and standard solutions.

Experimental Workflow for Relative Quantum Yield Measurement:

Caption: Workflow for relative quantum yield determination.

Detailed Protocol for Relative Quantum Yield Measurement:

-

Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the dansyl-peptide conjugate. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a commonly used standard for the blue-green emission region of dansyl fluorophores.

-

Preparation of Solutions:

-

Prepare a stock solution of the dansyl-labeled peptide in a suitable buffer.

-

Prepare a stock solution of the quantum yield standard.

-

Prepare a series of dilutions for both the sample and the standard. It is crucial to work in the linear range of absorbance (typically A < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the absorbance spectra of the blank (solvent/buffer), the standard solutions, and the sample solutions using a UV-Vis spectrophotometer.

-

Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 340 nm).

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of the blank, the standard solutions, and the sample solutions at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Subtract the blank spectrum from each of the sample and standard spectra.

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the dansyl-peptide using the equation provided above, using the slopes of the plots for I/A.

-

Absolute Quantum Yield Measurement

Absolute methods for determining quantum yield do not require a reference standard. The most common absolute method utilizes an integrating sphere to collect all the emitted light from the sample.[23]

Principle: An integrating sphere is used to measure the total number of photons emitted by the sample and compare it to the number of photons absorbed.

This method is more complex and requires specialized equipment but eliminates the uncertainties associated with standard quantum yield values.

Section 4: Data Interpretation and Applications

Changes in the quantum yield of a dansyl-labeled peptide can provide valuable insights into various molecular processes.

Data Presentation: Typical Quantum Yield Values of Dansyl Derivatives

| Compound/System | Solvent/Environment | Quantum Yield (Φf) | Reference |

| Dansyl Glycine | Dioxane | 0.66 | [16] |

| Dansyl Glycine | Water | 0.065 - 0.07 | [16] |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Aqueous Buffer | ~0.002 | [7] |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Bound to Serum Albumin | ~0.4 | [7] |

| Dansyl-labeled Calmodulin (D-CaM) | Apo-state | Baseline Fluorescence | [5] |

| Dansyl-labeled Calmodulin (D-CaM) | Ca2+-bound and Peptide-bound | Enhanced Fluorescence | [5] |

Applications in Peptide Research and Drug Development:

-

Peptide Folding and Conformational Changes: A change in quantum yield can indicate a transition between folded and unfolded states or other conformational rearrangements that alter the environment of the dansyl probe.[20]

-

Peptide-Protein Interactions: Binding of a dansyl-labeled peptide to a protein can lead to a significant change in quantum yield, providing a means to quantify binding affinity and kinetics.[5][8]

-

Enzyme Assays: Dansyl-labeled peptides can be designed as substrates for proteases. Cleavage of the peptide can lead to a change in the fluorophore's environment and a corresponding change in quantum yield, enabling the monitoring of enzyme activity.[25]

-

Membrane Interactions: The partitioning of a dansyl-labeled peptide into a lipid membrane will result in a substantial increase in quantum yield, allowing for the study of peptide-membrane interactions.

Conclusion

The quantum yield of a dansyl fluorophore attached to a peptide is a highly sensitive reporter of its local molecular environment. A thorough understanding of the factors that influence this parameter, coupled with rigorous experimental methodologies for its measurement, empowers researchers to extract valuable information about peptide structure, function, and interactions. By leveraging the environmentally sensitive nature of the dansyl fluorophore's quantum yield, scientists in basic research and drug development can gain deeper insights into the complex world of peptide and protein science.

References

- Benchchem. (n.d.). Environmental Sensitivity of Dansylsarcosine Fluorescence: An In-depth Technical Guide.

-

Wikipedia. (2023, December 19). Dansyl amide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorescence probes for evaluating chain solvation in network polymers. An analysis of the solvatochromic shift of the dansyl probe in macroporous styrene-divinylbenzene and styrene-diisopropenylbenzene copolymers. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]

-

MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Dansyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells. Retrieved from [Link]

-

Baker Lab. (n.d.). Structural Transitions in the Protein L Denatured State Ensemble. Retrieved from [Link]

-

PubMed. (2025). Design Strategies and Analytical Performance of Dansyl Fluorophore-Based Fluorescent Sensors for Mercury Ion (Hg2+) Detection in Water. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence quantum yields for chlorins 1, 5 and chlorin−dansyl dyads. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum yield, Φ f , lifetime, τ D , and orientation factor, κ 2. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Retrieved from [Link]

-

Wikipedia. (2023, December 14). Solvatochromism. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Dansyl glycine. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence lifetime changes according to the environment the fluorophores. Retrieved from [Link]

-

Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?. Retrieved from [Link]

-

PubMed. (n.d.). Sensing of intracellular environments by fluorescence lifetime imaging of exogenous fluorophores. Retrieved from [Link]

-

Wikipedia. (2023, November 18). Quantum yield. Retrieved from [Link]

-

MDPI. (2025). A Dipeptide-derived Dansyl Fluorescent Probe for the Detection of Cu in Aqueous Solutions. Retrieved from [Link]

-

OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescence Lifetime Multiplexing with Environment‐Sensitive Chemigenetic Probes. Retrieved from [Link]

-

Springer. (n.d.). Evaluating protocols and analytical methods for peptide adsorption experiments. Retrieved from [Link]

-

Wiley Analytical Science. (2025). Fluorescence microscopy with lifetime separation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Retrieved from [Link]

-

Merck Millipore. (n.d.). Peptide Labeling. Retrieved from [Link]

-

PubMed. (1994). The Dansyl-Edman method for peptide sequencing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid covalent ligation of fluorescent peptides to water solubilized quantum dots. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dansyl amide - Wikipedia [en.wikipedia.org]

- 11. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 12. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05949H [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solvatochromism - Wikipedia [en.wikipedia.org]

- 16. Dansyl glycine [omlc.org]

- 17. reddit.com [reddit.com]

- 18. Design Strategies and Analytical Performance of Dansyl Fluorophore-Based Fluorescent Sensors for Mercury Ion (Hg2+) Detection in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bakerlab.org [bakerlab.org]

- 21. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 22. Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. | Sigma-Aldrich [sigmaaldrich.com]

- 23. edinst.com [edinst.com]

- 24. chem.uci.edu [chem.uci.edu]

- 25. merckmillipore.com [merckmillipore.com]

Fmoc-Lys(Dansyl)-OH CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-Lys(Dansyl)-OH: A Versatile Tool in Peptide Chemistry and Fluorescence Spectroscopy

Introduction

In the landscape of modern biochemical and pharmaceutical research, the ability to synthesize, purify, and track peptides and proteins with high precision is paramount. This has led to the development of specialized amino acid derivatives that serve multiple functions within a single molecule. Among these, N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-dansyl-L-lysine, commonly abbreviated as this compound, stands out as a uniquely versatile reagent. This guide provides a comprehensive technical overview of this compound, detailing its properties, applications, and the methodologies for its use, aimed at researchers, scientists, and professionals in drug development.

This compound is a derivative of the amino acid L-lysine that incorporates two critical functional moieties: the Fmoc (Fluorenylmethyloxycarbonyl) protecting group and the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group. The Fmoc group is a base-labile protecting group for the α-amino group, making it a cornerstone of modern solid-phase peptide synthesis (SPPS)[1][2]. The dansyl group, attached to the ε-amino group of the lysine side chain, is a highly fluorescent probe sensitive to its local environment[1]. This dual functionality allows for the site-specific incorporation of a fluorescent label during peptide synthesis, enabling a wide array of applications from real-time enzyme assays to studies of protein-protein interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. Key data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 118584-90-0[1][3][4] |

| Molecular Formula | C33H35N3O6S[1][3][4] |

| Molecular Weight | 601.7 g/mol [1][3][5][4] |

| IUPAC Name | (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid[1] |

| Appearance | Light yellow to yellow solid powder[6] |

| Storage Temperature | 2-8°C[6] |

| Fluorescence | λex ≈ 335 nm, λem ≈ 515 nm[1] |

The dansyl moiety's fluorescence is environmentally sensitive, with its emission maximum and quantum yield often changing in response to the polarity of its surroundings. This property is particularly advantageous for studying conformational changes in peptides and their binding to other molecules. The compound is typically soluble in organic solvents like dimethylformamide (DMF), which is commonly used in peptide synthesis.

Core Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool in a variety of scientific applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS[1][2]. The Fmoc group on the α-amino position allows for its incorporation into a growing peptide chain on a solid support. This protecting group is stable to the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine in DMF, to allow for the addition of the next amino acid. This enables the precise placement of a fluorescent dansyl group at a specific site within a peptide sequence.

Fluorescent Probes and Peptide Tracking

Once incorporated into a peptide, the dansyl group serves as a fluorescent reporter. This allows for the sensitive detection and quantification of the peptide during purification by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. Furthermore, it enables the tracking of peptides in biological systems, such as monitoring their uptake by cells or their localization within subcellular compartments using fluorescence microscopy[1].

Fluorometric Enzyme Assays

This compound is widely used to create substrates for fluorometric assays of proteolytic enzymes[7][8][9]. A peptide sequence containing the dansyl-lysine residue is synthesized, often with a quencher moiety at another position. In the intact peptide, the fluorescence of the dansyl group is quenched. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the fluorescence is restored, providing a direct and continuous measure of enzyme activity. This is particularly valuable for high-throughput screening of potential enzyme inhibitors.

Protein-Protein Interaction Studies

The environmentally sensitive fluorescence of the dansyl group can be exploited to study protein-protein interactions. When a dansyl-labeled peptide binds to its target protein, the change in the local environment of the dansyl probe can lead to a shift in its fluorescence emission spectrum or an increase in fluorescence intensity. This can be used to determine binding affinities and kinetics. It can also serve as a donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments to measure distances and conformational changes[1].

Bioconjugation

After the completion of peptide synthesis and removal of the Fmoc group, the N-terminal α-amino group can be used for conjugation to other molecules, such as carrier proteins, drugs, or imaging agents, while the dansyl group provides a convenient spectroscopic handle for characterizing the resulting bioconjugate[1].

Experimental Protocol: Incorporation of this compound into a Peptide via SPPS

This section provides a generalized, step-by-step methodology for the manual incorporation of this compound into a peptide chain using standard Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Fmoc-amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the resin linker. Drain and wash the resin thoroughly with DMF.

-

Coupling of First Amino Acid: Dissolve the first Fmoc-amino acid, HBTU, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

-

Iterative Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

-

Incorporation of this compound:

-

Perform an Fmoc deprotection step on the N-terminus of the growing peptide chain.

-

Prepare the coupling solution for this compound by dissolving it with HBTU and DIPEA in DMF.

-

Add the solution to the resin and allow it to couple for 2-4 hours. The bulkier nature of the dansyl group may require a longer coupling time or a double coupling.

-

Wash the resin extensively with DMF and then DCM.

-

-

Continuation of Synthesis: Continue the iterative deprotection and coupling steps for any remaining amino acids in the sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove the side-chain protecting groups. Agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

Sources

- 1. Buy this compound | 118584-90-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chempep.com [chempep.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. FMOC-L-LYS(DANSYL)-OH CAS#: 118584-90-0 [m.chemicalbook.com]

- 7. FMOC-L-LYS(DANSYL)-OH | 118584-90-0 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 错误页 [amp.chemicalbook.com]

Solubility of Fmoc-Lys(Dansyl)-OH in organic solvents

An In-Depth Technical Guide to the Solubility of Fmoc-Lys(Dansyl)-OH in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of Nα-Fmoc-Nε-dansyl-L-lysine (this compound), a critical reagent in peptide chemistry and fluorescent labeling. We will move beyond simple solubility statements to explore the underlying chemical principles, provide actionable experimental protocols for solubility determination, and present expected solubility data in a range of common organic solvents utilized in research and development.

Introduction to this compound: A Molecule of Dichotomous Nature

This compound is a derivative of the amino acid lysine, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group on the ε-amino group of the lysine side chain. This unique structure imparts a dual character to the molecule. The large, nonpolar Fmoc and dansyl groups create significant hydrophobic character, while the free carboxylic acid provides a site for polar interactions and deprotonation.

This structural dichotomy is the primary determinant of its solubility profile. The bulky, aromatic groups favor interactions with nonpolar and moderately polar aprotic solvents, whereas the carboxylic acid can engage in hydrogen bonding with protic solvents. Understanding this interplay is crucial for its effective use in applications such as:

-

Solid-Phase Peptide Synthesis (SPPS): Where its solubility in solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is essential for efficient coupling reactions.

-

Fluorescent Labeling: Used to introduce a fluorescent tag onto peptides and proteins, often requiring dissolution in organic co-solvents for reaction with biomolecules in aqueous media.

-

Chromatographic Purification (HPLC): Where its solubility in mobile phase components like acetonitrile (ACN) and methanol (MeOH) is critical for achieving sharp peaks and good resolution.

Theoretical Framework for Solubility